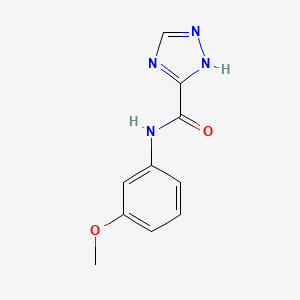
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and is known for its ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many cancer types.
作用机制
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide binds to the active site of CA IX, which is located in the catalytic domain of the enzyme. This binding inhibits the catalytic activity of CA IX, which results in the reduction of extracellular acidification and subsequent inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide inhibits the growth and migration of cancer cells by reducing the acidification of the tumor microenvironment. Additionally, N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the major advantages of using N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide in lab experiments is its selectivity for CA IX. This allows for the specific inhibition of CA IX without affecting other carbonic anhydrase isoforms. However, one of the limitations of using N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide in scientific research. One potential direction is the development of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide analogs with improved solubility and potency. Additionally, the combination of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide with other cancer therapies, such as chemotherapy and immunotherapy, could be explored as a potential treatment strategy. Furthermore, the use of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide as a diagnostic tool for the detection of CA IX overexpression in cancer could also be investigated.
合成方法
The synthesis of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide involves the reaction of 2,4-difluoroaniline with isobutylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide.
科学研究应用
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been extensively used in scientific research due to its ability to selectively inhibit CA IX, which is overexpressed in many cancer types. CA IX is known to play a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Therefore, the inhibition of CA IX by N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been explored as a potential therapeutic strategy for cancer treatment.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11(2)9-12-3-6-14(7-4-12)22(20,21)19-16-8-5-13(17)10-15(16)18/h3-8,10-11,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBISMVKMHHQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate](/img/structure/B5661694.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5661696.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5661728.png)

![9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661735.png)
![2-methyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5661736.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)
![1-(2,4-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661756.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5661765.png)
![4-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5661777.png)
![N-[4-(aminosulfonyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5661798.png)
![(1S*,5R*)-3-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661802.png)
![5-[(4-methylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661805.png)